molecular formula C8H4ClLiN2O2 B8091254 lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8091254
M. Wt: 202.5 g/mol
InChI Key: YFAGMVHNLGNXJR-UHFFFAOYSA-M
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Description

Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a lithium ion, a chloro-substituted pyrrolo[2,3-b]pyridine ring, and a carboxylate group. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.

    Lithiation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Hydrogenated pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Amino, thio, and alkoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Biology and Medicine

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

    Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or thermal stability.

Mechanism of Action

The mechanism of action of lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events critical for cell signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the lithium ion, which may affect its solubility and reactivity.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde: Contains an aldehyde group instead of a carboxylate, leading to different reactivity and applications.

Uniqueness

Lithium 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the presence of the lithium ion, which can influence its solubility, reactivity, and potential applications in various fields. The combination of the chloro-substituted pyrrolo[2,3-b]pyridine ring and the carboxylate group also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

lithium;4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2.Li/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGMVHNLGNXJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CNC2=NC=C(C(=C21)Cl)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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